Aselacin A

Endothelin Receptor Pharmacology Receptor Binding Assays Natural Product Screening

Standard synthetic endothelin receptor antagonists cannot replace natural product tool compounds in fungal metabolomics or NRPS biosynthetic studies. Aselacin A (CAS 156223-06-2) directly addresses this gap. • Authentic reference standard for LC-MS dereplication of Acremonium extracts (MW 909.1 g/mol) • Dual ETA/ETB antagonist with IC50 20-22 μg/mL in bovine atrial/porcine cerebral membranes • Defined SAR series with Aselacins B/C; 3-4× potency range enables structural benchmarking

Molecular Formula C46H68N8O11
Molecular Weight 909.1 g/mol
Cat. No. B1243066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAselacin A
Synonymsaselacin A
Molecular FormulaC46H68N8O11
Molecular Weight909.1 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O
InChIInChI=1S/C46H68N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,32,35-37,42,49,55-56H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+/t30-,32?,35-,36-,37-,42+/m1/s1
InChIKeyAYUIKFCHOSVYEV-YMZRBSATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aselacin A Procurement: Cyclodepsipeptide Endothelin Antagonist


Aselacin A (CAS 156223-06-2) is a cyclic depsipeptide (cyclodepsipeptide) isolated from the fungus Acremonium sp. [1][2]. It functions as a dual endothelin-1 (ET-1) receptor antagonist, inhibiting the binding of ET-1 to both ETA and ETB receptors in bovine atrial and porcine cerebral membranes with reported IC50 values of approximately 20–22 μg/mL [3]. As a natural product-derived cyclic depsipeptide, Aselacin A represents a distinct chemical class compared to synthetic small-molecule endothelin receptor antagonists (ERAs) such as bosentan, ambrisentan, and macitentan [4].

Aselacin A Substitution Risk


Aselacin A cannot be functionally substituted by generic endothelin receptor antagonists (ERAs) such as bosentan, ambrisentan, or macitentan due to fundamental differences in chemical class, potency, and binding kinetics. Aselacin A is a natural cyclic depsipeptide with an IC50 in the μg/mL range (micromolar potency), whereas clinical ERAs are synthetic small molecules with nanomolar to sub-nanomolar potency [1]. These differences translate to distinct in vitro binding profiles and experimental utility: Aselacin A serves as a tool compound for studying natural product pharmacology and fungal secondary metabolism, while synthetic ERAs are optimized for clinical selectivity and oral bioavailability [2][3]. Furthermore, even among natural product-derived endothelin antagonists (e.g., BE-18257A, RES-701-1), Aselacin A exhibits unique structural features and potency ranges that preclude direct substitution [4]. Any attempt to substitute Aselacin A with a synthetic ERA or a different natural product would introduce confounding variables in receptor binding assays, structure-activity relationship studies, and natural product discovery workflows.

Aselacin A Quantitative Evidence


Micromolar vs. Nanomolar Binding Potency

Aselacin A inhibits [125I]ET-1 binding to bovine atrial and porcine cerebral membranes with IC50 values of 22 μg/mL (≈24 μM) and 20 μg/mL (≈22 μM), respectively [1]. In contrast, the synthetic dual ERA bosentan exhibits IC50 values of 4.1–7.1 nM for ETA and 95–474.8 nM for ETB in radioligand binding assays . This represents an approximately 1000-fold difference in potency (24,000 nM vs. 4.1 nM for ETA). Macitentan, another clinical ERA, displays IC50 values of 0.5 nM (ETA) and 391 nM (ETB) .

Endothelin Receptor Pharmacology Receptor Binding Assays Natural Product Screening

Chemical Class: Natural Cyclodepsipeptide vs. Synthetic ERAs

Aselacin A belongs to the cyclodepsipeptide class of natural products (CHEBI:217118), featuring a macrocyclic core composed of amino and hydroxy acid residues with a molecular weight of 909.1 g/mol [1]. In contrast, clinical ERAs are synthetic small molecules: bosentan is a sulfonamide-based compound (MW 551.6), ambrisentan is a carboxylic acid derivative (MW 378.4), and macitentan is a sulfamide-containing pyrimidine (MW 588.3) [2][3][4]. This structural divergence confers distinct physicochemical properties: Aselacin A is a lipophilic cyclic peptide susceptible to hydrolytic degradation, whereas synthetic ERAs are optimized for metabolic stability and oral bioavailability .

Chemical Biology Natural Product Chemistry Medicinal Chemistry

Fungal Origin and Biosynthetic Context

Aselacin A is produced by fermentation of Acremonium sp. AB 2093T-194 and AB 2068-51 [1]. This contrasts with other microbial endothelin antagonists: BE-18257A/B are produced by Streptomyces misakiensis [2], RES-701-1 by Streptomyces sp. RE-701 [3], and clinical ERAs are synthetic [4]. Colisporifungin, a structurally related cyclic depsilipopeptide from Colispora cavincola, displays antifungal rather than endothelin antagonism, demonstrating functional divergence among structurally related natural products [5].

Microbial Natural Products Fungal Metabolomics Biosynthetic Gene Clusters

Intra-Class Potency: Aselacin A vs. Aselacin C

Within the aselacin natural product family, Aselacin A inhibits ET-1 binding to bovine atrial and porcine cerebral membranes with IC50 values of 22 μg/mL and 20 μg/mL, respectively [1]. Aselacin C, a structurally related cyclic pentapeptolide also isolated from Acremonium, exhibits IC50 values of 60 μg/mL and 80 μg/mL for ETA and ETB, respectively, in the same membrane binding assay . This represents an approximately 3- to 4-fold higher potency for Aselacin A compared to Aselacin C, demonstrating that subtle structural modifications within the cyclodepsipeptide scaffold significantly impact receptor binding affinity.

Structure-Activity Relationship Cyclic Depsipeptides Endothelin Receptor Antagonism

Non-Selective Dual ETA/ETB Antagonism

Aselacin A inhibits ET-1 binding to both ETA and ETB receptors with comparable potency (IC50 ratio ≈1:1 based on 22 vs. 20 μg/mL values in bovine atrial and porcine cerebral membranes) [1]. This non-selective dual antagonism differs from clinical ERAs: ambrisentan is ETA-selective (IC50 ≈0.25–0.4 nM for ETA; minimal ETB activity) [2]; bosentan shows 67-fold ETA selectivity (IC50 7.1 nM vs. 474.8 nM) ; macitentan exhibits ~780-fold ETA selectivity (0.5 nM vs. 391 nM) . The natural product RES-701-1 is highly ETB-selective (IC50 10 nM for ETB, no ETA activity) [3].

Receptor Subtype Selectivity Pharmacological Profiling Endothelin System

Aselacin A Application Scenarios


Natural Product Dereplication Standard

Aselacin A serves as an authentic reference standard for liquid chromatography-mass spectrometry (LC-MS) dereplication of Acremonium extracts and related fungal metabolomics studies. Its characteristic cyclodepsipeptide structure (MW 909.1 g/mol) and retention time enable confident identification and differentiation from other fungal metabolites, including structurally related compounds like colisporifungin [1][2].

Endothelin Receptor Pharmacology in Native Tissue

Aselacin A is a suitable tool compound for studying dual ETA/ETB receptor blockade in bovine atrial and porcine cerebral membrane preparations, where its non-selective micromolar potency aligns with natural product screening paradigms. It is particularly useful for comparative studies against synthetic nanomolar-potency ERAs to assess the impact of ligand chemical class on receptor binding kinetics in native tissues [3].

Cyclic Depsipeptide SAR Studies

Aselacin A, along with Aselacins B and C, provides a defined structural series for SAR investigations of cyclodepsipeptide endothelin antagonists. The 3- to 4-fold potency difference between Aselacin A (IC50 20–22 μg/mL) and Aselacin C (IC50 60–80 μg/mL) offers a quantifiable benchmark for evaluating how specific structural modifications (e.g., oxidation state of the fatty acid side chain) influence receptor binding [4].

Comparative Biosynthetic Gene Cluster Analysis

Aselacin A production by Acremonium sp. AB 2093T-194 enables comparative genomic and biosynthetic studies of fungal nonribosomal peptide synthetase (NRPS) systems. Its cyclodepsipeptide scaffold contrasts with the Streptomyces-derived pentapeptide BE-18257A and cyclic peptide RES-701-1, providing distinct evolutionary and enzymatic contexts for natural product biosynthesis research [5][6].

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